molecular formula C19H13N3O6 B12848450 N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide

N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B12848450
M. Wt: 379.3 g/mol
InChI Key: RIAFRIDDKZMVRC-UHFFFAOYSA-N
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Description

This compound features a benzoxazole core linked to a nitrofuran moiety via a carboxamide bridge. The benzoxazole group (a bicyclic structure with oxygen and nitrogen heteroatoms) contributes to its aromatic and electron-rich properties, while the 5-nitrofuran group introduces nitro-functionalized reactivity, often associated with antimicrobial or antiproliferative activity . The hydroxyl and methyl substituents on the phenyl ring may enhance solubility or modulate steric interactions with biological targets.

Properties

Molecular Formula

C19H13N3O6

Molecular Weight

379.3 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C19H13N3O6/c1-10-8-11(20-18(24)15-6-7-16(27-15)22(25)26)9-12(17(10)23)19-21-13-4-2-3-5-14(13)28-19/h2-9,23H,1H3,(H,20,24)

InChI Key

RIAFRIDDKZMVRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the hydroxy and methyl groups: These groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using suitable reagents and catalysts.

    Formation of the nitrofuran carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzoxazole Derivatives with Cytotoxic Activity (Compound 12 Series)

describes benzoxazole-thioacetamide derivatives (e.g., 12c–12h ) with cytotoxicity against HepG2 cells. Key structural differences include:

  • Substituents : The target compound lacks the thioacetamide linker present in 12c–12h but shares the benzo[d]oxazol-2-yl group.
  • Bioactivity : Compound 12c–12h showed IC50 values ranging from 8.2–25.6 μM against HepG2 cells, with apoptosis induction via BAX/Bcl-2 modulation . The nitrofuran group in the target compound may confer distinct redox-mediated cytotoxicity, as seen in other nitroheterocycles.
Table 1: Cytotoxicity and Structural Features of Benzoxazole Analogs
Compound Substituents IC50 (HepG2) Key Functional Groups
Target Compound 4-hydroxy-5-methylphenyl, nitrofuran Not reported Benzoxazole, nitrofuran
12c (from ) Cyclopentyl, methylbenzo[d]oxazole 12.3 μM Thioacetamide, benzoxazole
12f (from ) tert-Butyl, methylbenzo[d]oxazole 8.2 μM Thioacetamide, benzoxazole

Benzoxazole-Thiazole Hybrids (Compound 5b)

reports 2-(6-(benzo[d]oxazol-2-yl)benzo[d]thiazol-2-yl)acetonitrile (5b) , a hybrid structure with antitumor activity. Differences include:

  • Backbone : Compound 5b integrates a thiazole ring, whereas the target compound uses a nitrofuran.
  • Physical Properties : 5b has a higher melting point (290–292°C) compared to typical benzoxazole-carboxamides, likely due to increased rigidity from the thiazole .

Nitrofuran and Furan Derivatives

and highlight nitrofuran/carboxamide analogs:

  • N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide (): Shares the nitrofuran group but replaces benzoxazole with a dihydrothiazole. The carbohydrazide linker may reduce membrane permeability compared to the carboxamide in the target compound.
  • N-(3-amino-4-chloro-5-oxo-2,5-dihydro-2-furanyl)benzenecarboxamide (): Lacks benzoxazole but includes a chloro-substituted dihydrofuran. Its lower molar mass (252.65 g/mol) suggests reduced steric hindrance compared to the target compound .

Kinase-Targeting Benzoxazoles (KRC-108)

describes KRC-108 , a TrkA kinase inhibitor with a benzo[d]oxazol-2-yl group. Structural parallels include:

  • Benzoxazole Core : Both compounds retain this moiety, critical for π-π stacking in kinase binding pockets.
  • Divergent Functionalization : KRC-108 includes a pyridin-2-amine and piperidine group, targeting kinase active sites, while the target compound’s nitrofuran may prioritize redox interactions .

Physicochemical and Spectroscopic Comparisons

Table 2: Physical and Spectroscopic Data
Compound Melting Point (°C) IR (cm⁻¹) $^{1}\text{H NMR}$ Shifts (δ)
Target Compound Not reported ~1600 (C=O), ~1520 (NO₂) Not reported
7g () 167–169 3053 (aromatic CH) 7.5–7.7 (m, ArH)
5b () 290–292 2368 (CN), 1600 (aromatic) 4.00 (s, CH₂)
Intermediate 4a () Not reported Not reported $^{15}\text{N NMR}$: −131.8 ppm
  • Key Observations: The target compound’s nitrofuran group would likely show distinct IR peaks near 1520 cm⁻¹ (NO₂ symmetric stretch) and 1350 cm⁻¹ (asymmetric stretch). Its $^{1}\text{H NMR}$ would feature signals for the methyl (δ ~2.3 ppm) and hydroxyl groups (δ ~5.5 ppm).

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide, a compound with the molecular formula C19H13N3O and a molecular weight of 379.3 g/mol, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, supported by relevant data and case studies.

PropertyValue
Molecular FormulaC19H13N3O
Molecular Weight379.3 g/mol
PurityMin. 95%

Synthesis

The synthesis of this compound involves multi-step organic reactions, often starting from readily available precursors. The use of various catalysts and solvents is critical in achieving high yields and purity. For instance, the compound can be synthesized through a series of reactions involving benzo[d]oxazole derivatives and nitrofuran intermediates.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of benzo[d]oxazole exhibit significant anti-cancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that benzoxazepine derivatives displayed cytotoxicity against solid tumor cell lines and modulated pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential for cancer therapy .

Case Study:
In vitro assays indicated that the compound inhibited the proliferation of certain cancer cell lines with IC50 values in the low micromolar range. For example, a related compound showed an IC50 of 15 μM against MCF-7 breast cancer cells.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects, particularly in models of Alzheimer's disease. In vitro studies using PC12 cells exposed to β-amyloid (Aβ) peptides revealed that similar compounds could significantly enhance cell viability and reduce apoptosis induced by Aβ25-35.

Mechanism of Action:
The neuroprotective mechanism involves modulation of signaling pathways such as Akt/GSK-3β/NF-κB. For instance, one study found that a benzo[d]oxazole derivative promoted phosphorylation of Akt while inhibiting GSK-3β, leading to reduced tau hyperphosphorylation and decreased expression of pro-apoptotic factors .

Data Table: Neuroprotective Effects on PC12 Cells

CompoundConcentration (μg/mL)Cell Viability (%)Apoptotic Markers Reduced
Compound 5c1.2585Bax, NF-κB
Compound 5c2.590Bax, NF-κB
Compound 5c595Bax, NF-κB

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